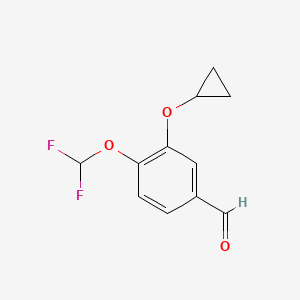
3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde
Descripción general
Descripción
3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde is a chemical compound that has been extensively studied in the field of scientific research. It is a benzaldehyde derivative that has shown promising results in various fields of research, including medicinal chemistry and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Furthermore, the compound has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde are mainly related to its anti-cancer, anti-inflammatory, and neuroprotective activities. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been found to reduce oxidative stress and inflammation in the brain, thereby protecting against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde in lab experiments are its potent anti-cancer, anti-inflammatory, and neuroprotective activities. The compound has been extensively studied in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases. However, the limitations of using the compound in lab experiments are its low solubility in water and its relatively high cost.
Direcciones Futuras
The future directions of research on 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde are mainly related to its potential use as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, and further research is needed to determine its efficacy and safety in humans. Furthermore, research is needed to develop novel formulations of the compound that can improve its solubility and bioavailability. Finally, research is needed to investigate the potential use of the compound in combination with other drugs or therapies for the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde has been extensively studied in the field of medicinal chemistry and pharmaceuticals. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-cyclopropyloxy-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-9-4-1-7(6-14)5-10(9)15-8-2-3-8/h1,4-6,8,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIQCVYBOCMZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464060 | |
| Record name | 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde | |
CAS RN |
362718-98-7 | |
| Record name | 3-Cyclopropoxy-4-difluoromethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)

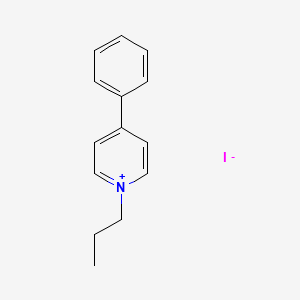
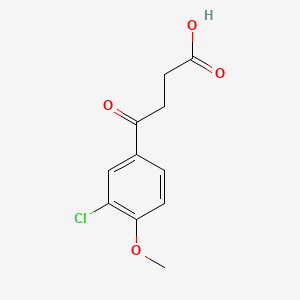
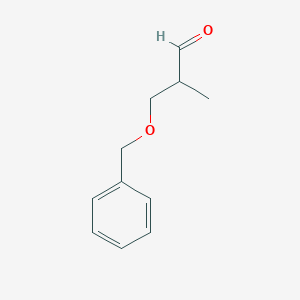
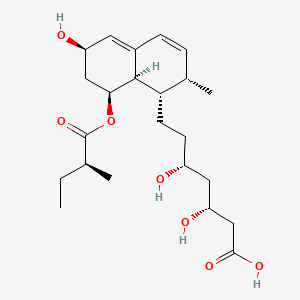
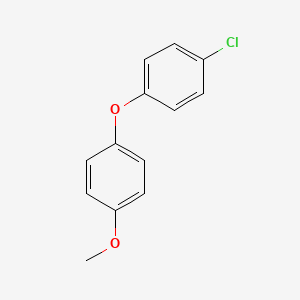
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624722.png)
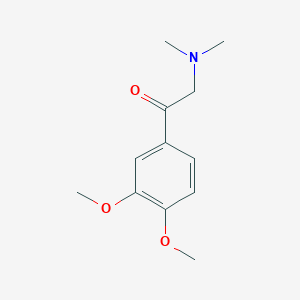
![6-(3-(5-Fluoro-6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624725.png)
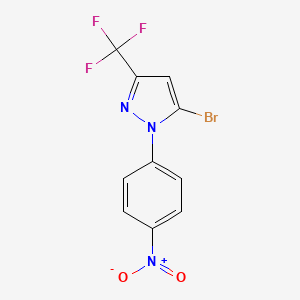
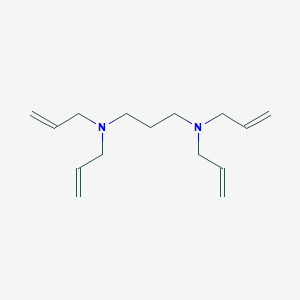

![Benzyl 4-[hydroxy(diphenyl)methyl]piperidine-1-carboxylate](/img/structure/B1624733.png)